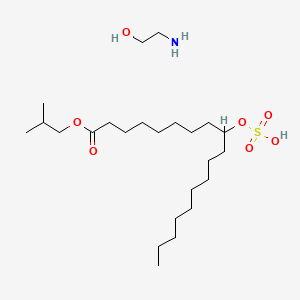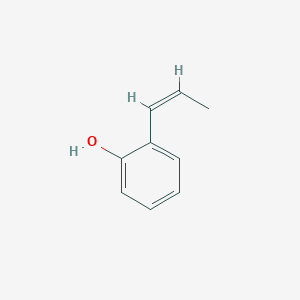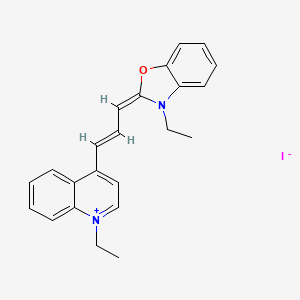
1-Ethyl-4-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide is a complex organic compound with the molecular formula C23H23IN2O. It is known for its unique structure, which includes a quinolinium core and a benzoxazolylidene moiety.
Métodos De Preparación
The synthesis of 1-Ethyl-4-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide typically involves a multi-step process. The key steps include:
Formation of the Benzoxazolylidene Intermediate: This involves the reaction of 3-ethylbenzoxazole with appropriate reagents to form the benzoxazolylidene intermediate.
Coupling with Quinolinium Salt: The intermediate is then coupled with a quinolinium salt under specific conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
1-Ethyl-4-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium and benzoxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinolinium and benzoxazole compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
1-Ethyl-4-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide can be compared with similar compounds such as:
1-Ethyl-4-(3-(3-ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl)quinolinium iodide: This compound has a benzothiazolylidene moiety instead of a benzoxazolylidene moiety, which can lead to different chemical and biological properties.
1-Ethyl-4-(3-(3-ethyl-3H-benzimidazol-2-ylidene)prop-1-enyl)quinolinium iodide:
Propiedades
Número CAS |
32151-96-5 |
|---|---|
Fórmula molecular |
C23H23IN2O |
Peso molecular |
470.3 g/mol |
Nombre IUPAC |
(2E)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C23H23N2O.HI/c1-3-24-17-16-18(19-11-5-6-12-20(19)24)10-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
ZIENXIAZWJNLEK-UHFFFAOYSA-M |
SMILES isomérico |
CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=CC=[N+](C4=CC=CC=C34)CC.[I-] |
SMILES canónico |
CCN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


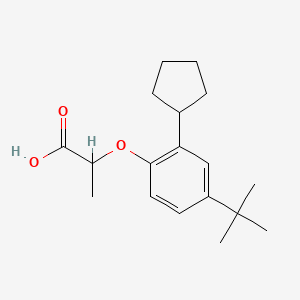
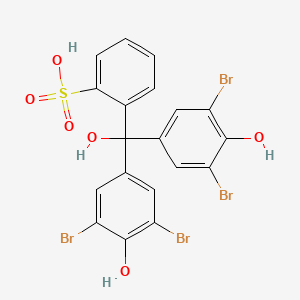


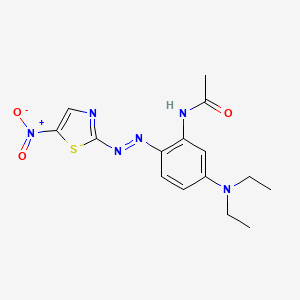
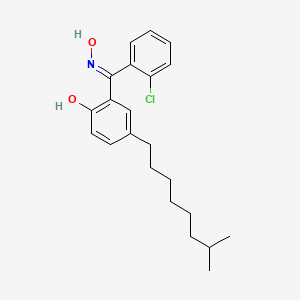
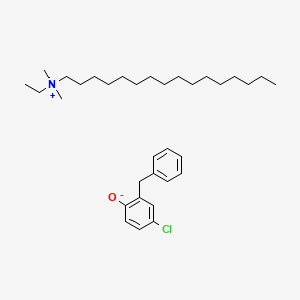
![4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole](/img/structure/B15178689.png)
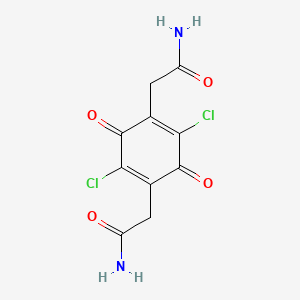
![1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid](/img/structure/B15178706.png)
